(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione
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Overview
Description
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione is a chemical compound with the molecular formula C20H25N3S and a molecular weight of 339.5. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, a tolyl group attached to a piperazine ring, and a methanethione group.
Preparation Methods
The synthesis of (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-(m-tolyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or tolyl groups are replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The dimethylamino and tolyl groups play a crucial role in its binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methanethione group may also contribute to its reactivity and overall biological effects .
Comparison with Similar Compounds
Similar compounds to (4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanethione include:
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a methanethione group.
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methane: This compound lacks the sulfur atom present in the methanethione group.
(4-(Dimethylamino)phenyl)(4-(m-tolyl)piperazin-1-yl)methane sulfonate: This compound contains a sulfonate group, which may alter its chemical and biological properties.
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-16-5-4-6-19(15-16)22-11-13-23(14-12-22)20(24)17-7-9-18(10-8-17)21(2)3/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSTMUBPSGYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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